molecular formula C9H5FN2 B1307191 5-fluoro-1H-indole-7-carbonitrile CAS No. 883500-80-9

5-fluoro-1H-indole-7-carbonitrile

Cat. No.: B1307191
CAS No.: 883500-80-9
M. Wt: 160.15 g/mol
InChI Key: JZPYATWYHRJOAJ-UHFFFAOYSA-N
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Description

5-fluoro-1H-indole-7-carbonitrile (CAS 883500-80-9) is a fluorinated and nitrile-functionalized indole derivative that serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . The molecular formula is C9H5FN2, and it has a molecular weight of 160.15 g/mol . Indole scaffolds are key structural components found in numerous pharmaceuticals, natural products, and agrochemicals . The specific substitution pattern on this indole core, featuring a fluorine atom and a carbonitrile group, makes it a versatile intermediate for designing novel bioactive molecules. Research into influenza inhibitors has identified related fluoroindole structures as effective bioisosteric replacements for other nitrogen-containing heterocycles, demonstrating their potential in the development of new antiviral agents . Furthermore, such highly functionalized indole-2-carbonitriles are of significant interest in drug discovery and are used as precursors in various metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura reactions, to access a wider array of complex, substituted indoles . This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPYATWYHRJOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395174
Record name 5-fluoro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883500-80-9
Record name 5-fluoro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Fluoro 1h Indole 7 Carbonitrile and Analogs

Classical Indole (B1671886) Synthesis Routes Adapted for Fluorinated Precursors

The foundational methods of indole synthesis, including the Fischer, Leimgruber-Batcho, and Bischler-Möhl syntheses, can be adapted to produce 5-fluoro-1H-indole-7-carbonitrile by utilizing precursors bearing the requisite fluorine and cyano substituents.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis, a robust and widely used method, involves the acid-catalyzed cyclization of a phenylhydrazone. sci-hub.sewikipedia.org To synthesize this compound via this route, a potential starting material would be (4-fluoro-2-cyanophenyl)hydrazine. This hydrazine (B178648) would be condensed with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form the corresponding hydrazone. Subsequent treatment with a Brønsted or Lewis acid catalyst, like polyphosphoric acid (PPA) or zinc chloride, would induce the wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization to furnish the target indole. sci-hub.sewikipedia.org

A key consideration in this approach is the electronic nature of the substituents on the phenylhydrazine (B124118). The presence of the electron-withdrawing cyano group can influence the reactivity of the hydrazine and the subsequent cyclization step. The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enehydrazine. Acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement leads to a di-imine intermediate, which, after rearomatization and loss of ammonia, yields the indole core. wikipedia.org

While specific examples detailing the synthesis of this compound via the Fischer method are not abundant in the literature, the synthesis of related structures, such as 7-ethyltryptophol, from the corresponding substituted phenylhydrazine demonstrates the viability of this strategy. researchgate.net

Leimgruber-Batcho Indole Synthesis and Related Approaches

The Leimgruber-Batcho indole synthesis offers a versatile alternative, particularly advantageous due to the commercial availability of substituted o-nitrotoluenes. Current time information in Bangalore, IN.wikipedia.org For the synthesis of this compound, the starting material would be 4-fluoro-2-methyl-6-nitrobenzonitrile.

The synthesis commences with the condensation of the o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. Current time information in Bangalore, IN.wikipedia.org This intermediate is then subjected to reductive cyclization. A variety of reducing agents can be employed, including palladium on carbon (Pd/C) with hydrogen, Raney nickel, or iron in acetic acid. Current time information in Bangalore, IN.diva-portal.org The reduction of the nitro group to an amine is followed by intramolecular cyclization and elimination of the dialkylamine to afford the indole ring. Current time information in Bangalore, IN.

This method is often preferred for its milder conditions and high yields. The synthesis of various substituted 5-fluoroindoles has been successfully achieved using the Leimgruber-Batcho approach, highlighting its applicability to fluorinated systems. researchgate.nettsijournals.com

Bischler-Möhlau Indole Synthesis Strategies

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778) derivative. drugfuture.comwikipedia.org To apply this method to the synthesis of this compound, one would start with 4-fluoro-2-amino-benzonitrile.

This aniline derivative would be reacted with an appropriate α-haloketone, such as 2-chloro- or 2-bromoacetaldehyde, in the presence of an acid catalyst. The initial step is the formation of an α-anilinoketone intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the indole product. wikipedia.org The conditions for the Bischler-Möhlau synthesis can be harsh, often requiring high temperatures. However, modifications using microwave irradiation have been developed to achieve milder reaction conditions and improved yields. organic-chemistry.org

Alternative Cyclization and Annulation Reactions (e.g., Vicarious Nucleophilic Substitution and Reductive Cyclization)

Alternative strategies for the construction of the this compound scaffold include vicarious nucleophilic substitution (VNS) followed by reductive cyclization. This approach is particularly useful for introducing substituents onto an aromatic ring that is activated towards nucleophilic attack.

In a potential pathway, a suitably substituted nitrobenzene, such as 1-fluoro-3-nitro-5-cyanobenzene, could undergo a VNS reaction with a nucleophile that introduces a two-carbon unit required for indole ring formation. For instance, reaction with a chloromethyl carbanion equivalent would yield an intermediate that can then undergo reductive cyclization of the nitro group, leading to the formation of the indole ring. diva-portal.org

Reductive cyclization is a key step in many indole syntheses, including the Leimgruber-Batcho method. The reduction of a nitro group ortho to a side chain that can participate in cyclization is a common and effective strategy for forming the pyrrole (B145914) ring of the indole nucleus.

Modern Catalytic Approaches for Selective Functionalization

Recent advances in organometallic chemistry have provided powerful tools for the direct and selective functionalization of C-H bonds, offering more efficient and atom-economical routes to substituted indoles.

Introduction of the Carbonitrile Group at the C7 Position

The direct introduction of a carbonitrile group at the C7 position of a pre-formed 5-fluoroindole (B109304) core represents a highly convergent and attractive synthetic strategy. This can be achieved through transition metal-catalyzed C-H cyanation reactions.

Rhodium-catalyzed C-H activation has emerged as a particularly effective method for the regioselective functionalization of indoles. By employing a suitable directing group on the indole nitrogen, the catalyst can be guided to activate the C7-H bond specifically. Subsequent reaction with a cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), introduces the nitrile functionality at the desired position. nih.govscilit.comrsc.org The directing group can then be removed to afford the final product.

Palladium-catalyzed C-H cyanation is another powerful technique. These reactions can utilize various cyanating agents, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is a less toxic alternative to other cyanide sources. nih.gov The choice of ligand, catalyst, and reaction conditions is crucial for achieving high regioselectivity and yield. nih.gov

Below is a data table summarizing research findings on the catalytic C7-cyanation of indole derivatives, providing insights into the reaction conditions and yields for substrates with relevance to 5-fluoroindole.

EntryIndole SubstrateCatalyst SystemCyanating AgentSolventTemperature (°C)Yield (%)Reference
1N-Pivaloylindole[RhCpCl₂]₂/AgSbF₆NCTS1,2-Dichloroethane10085 nih.gov
2N-AcetylindolePd(OAc)₂/PCy₃K₄[Fe(CN)₆]DMA13078 nih.gov
3N-MethylindoleRhCp(MeCN)₃₂NCTS1,2-Dichloroethane8092 rsc.org
4IndolePd(OAc)₂/dppfZn(CN)₂DMF12065 nih.gov

Table 1: Examples of Catalytic C7-Cyanation of Indole Derivatives

This table illustrates the utility of modern catalytic methods in accessing C7-functionalized indoles. The application of these methodologies to 5-fluoroindole would provide a direct and efficient route to this compound, bypassing the need for multi-step classical syntheses starting from complex precursors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-heteroatom bonds, and they have been effectively utilized in the synthesis of functionalized indoles.

Sonogashira, Suzuki-Miyaura, Stille, and Heck Reactions:

These reactions are instrumental in the late-stage functionalization of the indole core. For instance, a pre-functionalized indole, such as a halogenated 5-fluoroindole, can serve as a substrate for these coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a versatile method for introducing aryl or vinyl substituents. Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties, while the Stille reaction utilizes organotin compounds. The Heck reaction, on the other hand, facilitates the arylation or vinylation of alkenes.

While direct palladium-catalyzed cyanation of a 7-halo-5-fluoroindole is a plausible route to the target molecule, the literature more frequently describes the construction of the indole ring with the nitrile group already in place or introduced via other means. However, palladium catalysis is crucial for synthesizing various analogs. For example, palladium-catalyzed annulation between iodoanilines and ketones provides a route to substituted indoles which can be further functionalized. acs.org

A general representation of a palladium-catalyzed cross-coupling reaction on an indole scaffold is shown below:

General scheme of a palladium-catalyzed cross-coupling reaction on an indole scaffold

Table 1: Examples of Palladium-Catalyzed Reactions for Indole Functionalization

Reaction TypeReactantsCatalyst/ReagentsProduct Type
Suzuki-MiyauraAryl-boronic acid + Halo-indolePd catalyst, BaseAryl-indole
SonogashiraTerminal alkyne + Halo-indolePd catalyst, Cu co-catalyst, BaseAlkynyl-indole
StilleOrganostannane + Halo-indolePd catalystAryl/Vinyl-indole
HeckAlkene + Halo-indolePd catalyst, BaseAlkenyl-indole

C-H Activation and Direct Functionalization Methods for Indole Rings

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of starting materials. rsc.org Transition metal-catalyzed C-H activation allows for the direct introduction of functional groups onto the indole ring. rsc.org

The regioselective functionalization of the indole's benzene (B151609) ring presents a challenge due to the similar reactivity of the C-H bonds at positions C4, C5, C6, and C7. nih.gov However, directing groups can be employed to achieve high regioselectivity. For the synthesis of 7-substituted indoles, the C2 position is often blocked to prevent its preferential functionalization. nih.gov An alternative strategy involves the reduction of the indole to an indoline, C-H functionalization at the C7 position, and subsequent re-oxidation to the indole. nih.gov

Rhodium(III)-catalyzed C-H activation has been successfully used for the synthesis of various fused heterocycles from indoles. acs.org Palladium catalysts have also been employed for the directed C-H functionalization of free (NH) indoles. For example, 3-acetyl-7-fluoro-1H-indole has been shown to undergo C4-arylation. acs.org While direct C7-cyanation of 5-fluoroindole via C-H activation is a desirable but challenging transformation, the development of suitable catalytic systems is an active area of research.

Multi-Step Synthesis Pathways for Elaborate Fluorinated Indole Carbonitrile Derivatives

The synthesis of complex fluorinated indole carbonitriles often necessitates multi-step pathways involving the preparation and functionalization of advanced intermediates.

A common strategy involves the construction of a substituted benzene ring that already contains the desired fluorine and a precursor to the nitrile group, followed by cyclization to form the indole ring. For instance, a fluorinated aniline derivative can be a key starting material. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone. nih.gov For example, the synthesis of 9-fluoroellipticine has been achieved starting from 5-fluoroindole. researchgate.net

The synthesis of 5-fluorooxindole, a related compound, can be achieved from 2-(5-fluoro-2-nitrophenyl)malonic acid diester through a cyclization under reductive conditions. google.com This highlights a potential route where a nitro group can serve as a precursor to the amine, which is then involved in the indole ring formation.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product, especially in multi-step syntheses. This can involve screening different catalysts, solvents, temperatures, and reaction times. The use of microflow synthesis methods has been shown to improve yields and limit side reactions in the synthesis of indole derivatives by allowing for precise control over short reaction times. labmanager.comeurekalert.org Automated synthesis on a nanoscale using techniques like acoustic droplet ejection can also accelerate the optimization of reaction conditions. nih.gov

For academic-scale synthesis that may be scaled up, the practicality and environmental impact of the chosen synthetic route are important considerations. Green chemistry principles encourage the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. nih.gov

The development of greener synthetic methods for indole derivatives is an area of increasing interest. This includes the use of microwave irradiation, ionic liquids, water as a solvent, nanocatalysts, and solvent-free reactions. researchgate.nettandfonline.comtandfonline.com For example, catalyst-free and water-mediated methods have been reported for the synthesis of 3-sulfenylindoles. openmedicinalchemistryjournal.com Such approaches not only reduce the environmental footprint but can also lead to higher yields and shorter reaction times. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization in Research of 5 Fluoro 1h Indole 7 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds by mapping the chemical environments of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 5-fluoro-1H-indole-7-carbonitrile, distinct signals are expected for the five protons of the molecule: one N-H proton and four aromatic C-H protons. The indole (B1671886) N-H proton (H1) typically appears as a broad singlet far downfield, often above 11.0 ppm, due to its acidic nature.

The protons on the benzene (B151609) portion of the indole ring (H4 and H6) and the pyrrole (B145914) ring (H2 and H3) exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the nitrile group at position 7 and the fluorine atom at position 5 significantly influences the chemical shifts of the adjacent protons. Specifically, H4 and H6 are expected to show coupling to the fluorine atom.

Based on data from analogous compounds like 7-iodo-1H-indole-3-carbonitrile and 5-fluoroindole (B109304), a predicted ¹H NMR spectrum can be outlined. mdpi.com The proton at C2 is typically a triplet or a doublet of doublets due to coupling with H1 and H3. The proton at C3 also appears as a triplet or doublet of doublets. The H4 and H6 protons will appear as doublets of doublets due to ortho-proton coupling and additional coupling to the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Data is predicted based on analogous structures and general NMR principles. Actual experimental values may vary.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H1 (N-H) > 11.0 br s -
H2 ~7.5 - 7.8 t or dd J(H2,H3) ≈ 3.0, J(H2,H1) ≈ 2.5
H3 ~6.6 - 6.8 t or dd J(H3,H2) ≈ 3.0, J(H3,H1) ≈ 2.0
H4 ~7.7 - 7.9 dd J(H4,H6) ≈ 1.5 (meta), J(H4,F) ≈ 9.0 (ortho)

Carbon-13 NMR (¹³C NMR) Analysis

The nitrile carbon (C≡N) appears in a characteristic region around 115-120 ppm. The carbon at position 7 (C7), attached to the nitrile group, is expected to be significantly deshielded. The carbons of the pyrrole ring (C2, C3) and the benzene ring (C3a, C4, C5, C6, C7, C7a) will have predictable shifts based on substitution patterns observed in other indoles. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data is predicted based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (nJCF, Hz)
C2 ~125 ~3-5 (³JCF)
C3 ~103 ~3-5 (⁴JCF)
C3a ~128 ~10-12 (²JCF)
C4 ~120 ~25-30 (²JCF)
C5 ~158 >230 (¹JCF)
C6 ~110 ~25-30 (²JCF)
C7 ~100 ~3-5 (³JCF)
C7a ~135 ~3-5 (⁴JCF)

Fluorine-19 NMR (¹⁹F NMR) Applications for Fluorinated Indole Derivatives

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. wikipedia.org Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides strong signals in a spectral window free from background interference in biological systems. diva-portal.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For 5-fluoroindoles, the ¹⁹F chemical shift typically appears in a specific range, often between -120 and -130 ppm relative to a CFCl₃ standard. rsc.orgresearchgate.net This sensitivity makes ¹⁹F NMR an excellent probe for studying molecular interactions, as changes in the local environment upon binding to a protein or other molecule can induce significant and measurable shifts in the fluorine resonance. ossila.com

In research, 5-fluoroindole derivatives are often used as precursors to biosynthetically incorporate 5-fluorotryptophan (B555192) into proteins. diva-portal.org Subsequent ¹⁹F NMR studies can then provide valuable information on protein structure, dynamics, and ligand binding without the spectral complexity of ¹H NMR. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H2 and H3, and potentially weaker correlations between the N-H proton and H2/H3. It would also confirm the through-bond coupling between H4 and H6. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs. It would be used to definitively assign each protonated carbon by linking its ¹³C signal to the already assigned ¹H signal (e.g., C2 to H2, C3 to H3, C4 to H4, and C6 to H6). acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for identifying the quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, the proton H4 would show a correlation to carbons C3, C5, and C7a. The proton H2 would show correlations to C3, C3a, and C7a. These long-range correlations provide definitive evidence for the connectivity of the entire ring system. acs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, allowing for the accurate determination of the molecular weight. The exact mass of this compound (C₉H₅FN₂) is 160.0437.

Positive Ion Mode: The expected molecular ion peak would be at m/z 161.0515 [M+H]⁺.

Negative Ion Mode: The expected molecular ion peak would be at m/z 159.0359 [M-H]⁻.

Tandem mass spectrometry (MS/MS) of the molecular ion would reveal characteristic fragmentation patterns. For indole derivatives, a common fragmentation pathway involves the loss of small molecules. In this case, the fragmentation of the [M+H]⁺ ion could involve the loss of hydrogen cyanide (HCN, 27 Da) from the nitrile group and indole ring, a characteristic fragmentation for many indole alkaloids. scirp.orgresearchgate.netnih.gov Further fragmentation would help to confirm the core indole structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS allows for the calculation of a unique elemental formula, a critical step in the identification of a newly synthesized compound.

For this compound, HRMS provides definitive evidence of its elemental composition, C₉H₅FN₂. The experimentally determined exact mass is compared against the theoretically calculated mass, with a minimal mass error (typically in the parts-per-million range) confirming the proposed formula. The monoisotopic mass of this compound has been calculated to be 160.04367633 Da. nih.gov This high level of precision is crucial to distinguish it from other potential isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₉H₅FN₂ nih.gov
Calculated Monoisotopic Mass160.04367633 Da nih.gov

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these vibrations are characteristic of the bonds and functional groups within the molecule.

In the analysis of this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure. A crucial diagnostic peak is the stretching vibration of the nitrile (C≡N) group. For aromatic nitriles, this peak is typically observed in the range of 2240-2220 cm⁻¹. The presence of a sharp, intense band in this region is a strong indicator of the carbonitrile functionality.

Other important vibrational modes include the N-H stretch of the indole ring, which typically appears as a broad band around 3400-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the region of 3100-3000 cm⁻¹. Furthermore, the C-F stretching vibration, while sometimes complex, is anticipated to be in the range of 1250-1000 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring system would produce a series of bands in the 1600-1450 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Indole N-HStretch~3400-3300 (broad)
Aromatic C-HStretch~3100-3000
Nitrile C≡NStretch~2240-2220 (sharp, intense)
Aromatic C=CStretch~1600-1450
C-FStretch~1250-1000

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid. By diffracting X-rays off a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Table 3: Representative Crystal Data for a Related Fluoro-Indole Derivative (5-Fluoro-1H-indole-3-carboxylic acid)

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)4.4176 (9) nih.gov
b (Å)11.073 (2) nih.gov
c (Å)16.014 (3) nih.gov
β (°)96.63 (3) nih.gov
Volume (ų)778.1 (3) nih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. For purity assessment, a reversed-phase HPLC method is commonly employed.

In a typical setup, the compound is injected onto a C18 (octadecylsilyl) stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used for elution. A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to achieve optimal separation of the target compound from any impurities or starting materials. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions. The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. For preparative HPLC, the same principles are applied on a larger scale to isolate the pure compound.

Table 4: Typical HPLC Parameters for the Analysis of Indole Derivatives

ParameterTypical Condition
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectionUV-Vis (typically around 254 nm or 280 nm)
Flow Rate~1 mL/min for analytical scale

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC-MS can provide valuable information on its purity and structural characteristics.

In GC-MS analysis, the sample is vaporized and separated in a capillary column. The retention time in the gas chromatogram is a key identifier. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion (if stable enough) and a characteristic fragmentation pattern. This fragmentation pattern serves as a "fingerprint" for the molecule and can be used for structural confirmation by analyzing the masses of the fragments. For instance, the loss of HCN from the indole ring or cleavage of the nitrile group could be expected fragmentation pathways.

Table 5: Expected Data from GC-MS Analysis of this compound

Data PointInformation Provided
Retention TimeCharacteristic identifier under specific GC conditions.
Molecular Ion Peak (M⁺)Confirms the molecular weight of the compound.
Fragmentation PatternProvides structural information based on the observed fragment ions.

Chemical Reactivity and Derivatization Strategies of the 5 Fluoro 1h Indole 7 Carbonitrile Scaffold

Reactions at the Indole (B1671886) Nitrogen Atom (N1)

The nitrogen atom of the indole ring is a key site for derivatization, allowing for the introduction of various substituents that can modulate the molecule's biological activity and physicochemical properties.

Alkylation and Arylation Reactions

N-alkylation of indoles is a common strategy to introduce diverse functional groups. While specific examples for 5-fluoro-1H-indole-7-carbonitrile are not extensively documented in the provided search results, general principles of indole chemistry suggest that direct alkylation can be achieved using various alkyl halides or other electrophilic alkylating agents in the presence of a base. For instance, the alkylation of similar indole systems has been accomplished using reagents like benzyl (B1604629) halides. mdpi.com The choice of base and solvent is crucial to control the regioselectivity and yield of the N-alkylation product.

Arylation at the N1 position introduces aromatic systems, which can be pivotal for establishing key interactions with biological targets. Copper-catalyzed N-arylation reactions, often referred to as Buchwald-Hartwig amination, are a powerful tool for this purpose. researchgate.net These reactions typically involve an aryl halide, a copper catalyst, a ligand, and a base.

A summary of representative N-alkylation and N-arylation reactions on related indole scaffolds is presented below:

Reaction TypeReagentProductReference
N-BenzylationBenzyl bromide1-Benzyl-5-bromo-1H-indole-2,3-dione mdpi.com
N-ArylationTriarylbismuthinesN-Aryl indoles researchgate.net
N-AlkylationAlkyl iodidesN-Alkyl aminonitriles nih.gov

Acylation and Sulfonylation

Acylation of the indole nitrogen introduces an acyl group, which can serve as a protecting group or as a key pharmacophoric element. This transformation is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base. The synthesis of 1-acyloxyindoles has been achieved through a multi-step process involving reduction, cyclization, nucleophilic addition, and subsequent acylation. nih.gov

Sulfonylation, the introduction of a sulfonyl group at the N1 position, is another important derivatization strategy. This is commonly achieved by reacting the indole with a sulfonyl chloride in the presence of a suitable base. For example, the synthesis of 6-fluoro-5-iodo-1-tosyl-1H-indole-3-carbaldehyde involves the introduction of a tosyl group. rsc.org

The table below summarizes acylation and sulfonylation reactions on related indole structures.

Reaction TypeReagentProductReference
AcylationPivaloyl chloride1-Acyloxyindoles nih.gov
SulfonylationTosyl chloride1-Tosylindoles rsc.org

Transformations of the Carbonitrile Group (C7)

The carbonitrile group at the C7 position is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the chemical space accessible from the this compound scaffold.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group provides access to carboxylic acids and their derivatives, such as amides and esters. This transformation can be achieved under acidic or basic conditions. The resulting 5-fluoro-1H-indole-7-carboxylic acid uni.lu is a key intermediate for the synthesis of a wide range of compounds, including amides like 1H-Indole-7-carboxamide derivatives. chemicalbook.com

Starting MaterialProductReference
This compound5-fluoro-1H-indole-7-carboxylic acid uni.lu
5-fluoro-1H-indole-7-carboxylic acid1H-Indole-7-carboxamide derivatives chemicalbook.com

Reduction to Amine or Aldehyde functionalities

The reduction of the carbonitrile group can lead to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the nitrile to a primary amine (R-CH2NH2). chemguide.co.ukorganic-chemistry.org

For the partial reduction to an aldehyde, milder reducing agents are required. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this transformation, which proceeds via an imine intermediate that is subsequently hydrolyzed to the aldehyde during aqueous workup. wikipedia.orgyoutube.comchemistrysteps.com

A summary of nitrile reduction products is provided below:

Reducing AgentProductReference
Lithium aluminum hydride (LiAlH4)Primary amine chemguide.co.ukorganic-chemistry.org
Diisobutylaluminium hydride (DIBAL-H)Aldehyde wikipedia.orgyoutube.comchemistrysteps.com

Nucleophilic Additions and Cycloaddition Reactions (e.g., formation of triazoles)

The carbonitrile group can participate in nucleophilic addition and cycloaddition reactions to form various heterocyclic systems. A particularly important transformation is the [3+2] cycloaddition reaction with azides to form triazoles. This reaction, often referred to as "click chemistry," is widely used in medicinal chemistry for the synthesis of bioactive compounds. researchgate.netfrontiersin.org The formation of 1,2,3-triazoles can be achieved through reactions with organic azides, often catalyzed by copper(I). researchgate.net These triazole derivatives are known to possess a wide range of biological activities. frontiersin.orgnih.govnih.gov

The following table highlights the formation of triazoles from nitrile precursors.

Reaction TypeReagentProductReference
1,3-Dipolar CycloadditionBenzyl azidesIndole-triazole derivatives researchgate.net
Copper(I)-catalyzed CycloadditionOrganic azides1,4-disubstituted 1,2,3-triazoles researchgate.net

Reactivity of the Indole Aromatic System (C2, C3, C4, C5, C6) of this compound

The presence of a fluorine atom at the C5 position and a nitrile group at the C7 position significantly influences the reactivity of the indole aromatic system of this compound. These electron-withdrawing groups deactivate the benzene (B151609) portion of the indole ring towards electrophilic attack and activate it towards nucleophilic substitution, particularly at the fluorine-bearing carbon. The pyrrole (B145914) ring, however, retains some of its inherent electron-rich character, making the C3 and C2 positions susceptible to attack by strong electrophiles and radicals, respectively.

Electrophilic Aromatic Substitution (EAS) Patterns (e.g., halogenation)

The indole nucleus is generally an electron-rich heterocyclic system, making it prone to electrophilic aromatic substitution, with the C3 position being the most nucleophilic, followed by the N1 and C2 positions. uni-rostock.de However, the reactivity of this compound in EAS reactions is substantially modulated by the deactivating effects of the fluoro and cyano substituents. These groups decrease the electron density of the aromatic system, making electrophilic attack more challenging compared to unsubstituted indole. wikipedia.org

Halogenation of indoles typically occurs readily. For instance, the halogenation of indoles lacking a substituent at the C2 and C3 positions is a well-established transformation. nih.gov In the case of 2-(trifluoromethyl)-1H-indole, bromination with one equivalent of bromine in dichloromethane (B109758) leads to the formation of 3-bromo-2-(trifluoromethyl)-1H-indole. The use of a second equivalent of bromine results in the formation of 3,5-dibromo-2-(trifluoromethyl)-1H-indole. mdpi.com This suggests that after initial substitution at the most reactive C3 position, further halogenation can occur on the benzene ring.

For this compound, electrophilic halogenation is expected to be challenging due to the deactivating nature of the existing substituents. If forced, the reaction would likely proceed at the most electron-rich available position. While the C3 position is typically the most reactive in indoles, if it were already substituted, electrophilic attack on the benzene ring would be directed by the combined electronic effects of the fluoro and cyano groups. The fluorine atom is a deactivating ortho-, para-director, while the nitrile group is a deactivating meta-director. wikipedia.org Therefore, electrophilic attack at the C4 and C6 positions would be disfavored.

Reagent/ConditionsExpected Product(s)Remarks
Br₂, CH₂Cl₂3-Bromo-5-fluoro-1H-indole-7-carbonitrileSubstitution at the most nucleophilic C3 position is anticipated.
Excess Br₂, CH₂Cl₂3,X-Dibromo-5-fluoro-1H-indole-7-carbonitrileFurther substitution on the benzene ring is possible but likely requires harsh conditions. The position of the second bromine (X) is difficult to predict without experimental data.
NBS, CCl₄3-Bromo-5-fluoro-1H-indole-7-carbonitrileN-Bromosuccinimide is a common reagent for selective bromination at the C3 position of indoles.

Nucleophilic Aromatic Substitution (SNAr) on Fluorine-Containing Positions

The fluorine atom at the C5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitrile group at the C7 position, which stabilizes the Meisenheimer complex intermediate formed during the substitution process.

In general, fluoroarenes that are activated by electron-withdrawing groups ortho or para to the fluorine atom readily undergo SNAr reactions with a variety of nucleophiles. While the nitrile group is at the C7 position, its electron-withdrawing effect is transmitted through the aromatic system, activating the C5 position for nucleophilic attack. It has been noted that even in cases where a fluorine atom is considered a poor leaving group in SN1 and SN2 reactions, it can be an excellent leaving group in SNAr reactions. nih.gov

Studies on the synthesis of 5-fluoroindole (B109304) have shown that SNAr reactions of fluorine can occur under certain conditions, such as with superheated water, leading to potential side products during decarboxylation reactions. nih.gov This highlights the lability of the C-F bond in activated indole systems under nucleophilic attack.

NucleophileReagent/ConditionsExpected Product
R₂NH (e.g., Morpholine)Heat, polar aprotic solvent (e.g., DMF, DMSO)5-(Dialkylamino)-1H-indole-7-carbonitrile
RO⁻ (e.g., NaOMe)Heat, corresponding alcohol5-Methoxy-1H-indole-7-carbonitrile
RS⁻ (e.g., NaSPh)Heat, polar aprotic solvent5-(Phenylthio)-1H-indole-7-carbonitrile

Oxidation Reactions

The oxidation of indoles can lead to a variety of products, including oxindoles, isatins, and dimeric structures, depending on the oxidant and the substitution pattern of the indole. nih.gov For 3-substituted indoles, electrochemical oxidation can yield the corresponding 2-oxindoles. rsc.org The oxidation of N-acetyl-indole, which has an electron-withdrawing group on the nitrogen, has been shown to be more difficult, indicating that electron-donating character from the nitrogen to the C3 position facilitates oxidation. acs.org

Given the electron-deficient nature of the this compound ring system, its oxidation is expected to be more challenging compared to electron-rich indoles. If oxidation were to occur, it would likely require strong oxidizing agents. The potential products would be the corresponding 2-oxindole or 3-oxindole derivatives. The formation of dimeric products, such as indigo-type pigments, which can result from the oxidation of indole itself, is less likely due to the electronic deactivation of the ring. nih.gov

Oxidizing AgentExpected Product(s)
m-CPBAThis compound-2-one (2-oxindole)
CrO₃/H₂SO₄5-Fluoro-1H-indole-2,3-dione-7-carbonitrile (isatin derivative)

Metal-Catalyzed Couplings at Other Ring Positions

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of indoles at positions that are not easily accessible through classical electrophilic or nucleophilic substitution reactions. rsc.orgresearchgate.net The C-H functionalization of the benzene core of indoles (C4 to C7) is particularly challenging but has been achieved using directing group strategies. nih.gov

For the this compound scaffold, metal-catalyzed couplings could be employed to introduce substituents at the C2, C4, and C6 positions.

C2-Position: The C2 position of indoles can be functionalized through various coupling reactions. For electron-deficient indoles, radical additions at the C2 position are known to occur. escholarship.org

C4 and C6-Positions: Direct C-H functionalization at the C4 and C6 positions of the indole ring typically requires the installation of a directing group at the N1 or C3 position. nih.govnih.gov For instance, palladium-catalyzed regioselective C-H fluoroalkylation of indoles at the C4-position has been achieved using a removable directing group at the C3 position. rsc.org Similarly, C6-functionalization has been demonstrated through directing group strategies. mdpi.com While no specific examples for this compound are available, these methodologies could potentially be adapted.

Coupling ReactionCatalyst/ReagentsTarget PositionPotential Product
Suzuki CouplingPd catalyst, Arylboronic acidC4, C6 (with directing group)Aryl-substituted this compound
Heck CouplingPd catalyst, AlkeneC4, C6 (with directing group)Alkenyl-substituted this compound
Sonogashira CouplingPd/Cu catalyst, Terminal alkyneC4, C6 (with directing group)Alkynyl-substituted this compound

Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Unit

The this compound scaffold can serve as a valuable building block for the synthesis of hybrid molecules and conjugates with potential applications in medicinal chemistry and materials science. The term "hybrid molecule" refers to a single chemical entity that combines two or more pharmacophores or bioactive moieties. nih.gov This approach is often employed to develop compounds with improved or synergistic biological activities. uni-rostock.de

The functional groups on this compound, namely the indole nitrogen, the C3-position, the fluorine atom, and the nitrile group, provide multiple handles for derivatization and conjugation.

N-Alkylation/Arylation: The indole nitrogen can be alkylated or arylated to introduce various side chains or linkers for conjugation to other molecules.

C3-Functionalization: The reactive C3 position can be functionalized, for example, through electrophilic substitution or metal-catalyzed couplings, to attach other molecular fragments.

SNAr at C5: As discussed in section 4.3.2, the fluorine at C5 can be displaced by nucleophiles, allowing for the introduction of a wide range of substituents, including linkers for conjugation.

Nitrile Group Modification: The nitrile group at C7 can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These functional groups can then be used for further conjugation reactions, such as amide bond formation.

Pharmacological Insights and Preclinical Biological Activities of 5 Fluoro 1h Indole 7 Carbonitrile Derivatives

Spectrum of Biological Activities Explored

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a fluorine atom and a carbonitrile group can significantly modulate a molecule's biological profile. While derivatives of 5-fluoro-1H-indole-7-carbonitrile itself are not extensively documented, research into analogous structures provides a framework for understanding their potential therapeutic applications.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antitubercular Activity)

Direct studies on the antimicrobial, antifungal, or antitubercular efficacy of derivatives of this compound were not identified in the reviewed literature. However, research on other fluorinated indole derivatives demonstrates the potential of this chemical class. For instance, 5-fluoroindole (B109304) has been shown to reduce the bacterial burden in murine models of Mycobacterium tuberculosis infection, indicating the importance of the 5-fluoro substitution for antitubercular activity. nih.gov Similarly, various 5-fluoro-1H-indole-2,3-dione derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net

Antiviral Potency (e.g., against Influenza, HSV, Coxsackie B4 Viruses)

While specific data on this compound derivatives is sparse, related fluorinated indole compounds have shown promising antiviral effects.

Notably, a series of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones , which differ from the target scaffold by having a dione (B5365651) and thiosemicarbazone moiety instead of a carbonitrile at C7, were tested for antiviral activity. nih.govresearchgate.net Certain derivatives from this series demonstrated activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). nih.gov One derivative, with a 4-bromo substitution on the phenyl-thiosemicarbazone moiety, showed selective activity against Coxsackie B4 virus. nih.govresearchgate.net

Furthermore, research on 4-fluoroindole (B1304775) derivatives bearing a carboxamide at the C7 position has identified potent inhibitors of HIV-1 attachment. nih.gov The structural similarity, particularly the fluoro-substitution on the indole ring and functionalization at the 7-position, suggests that the 7-carbonitrile scaffold could be a relevant area for future antiviral research. The most potent of these 7-carboxamide derivatives exhibited activity in the picomolar range. nih.gov

Table 1: Antiviral Activity of Selected 5-Fluoro-1H-indole-2,3-dione Derivatives Note: These are not derivatives of this compound.

Compound Structure Class Virus Activity Reference
5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(4-trifluoromethylphenyl)-thiosemicarbazone] HSV-1, HSV-2, VV Active nih.gov
5-fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(3-chlorophenyl)-thiosemicarbazone] HSV-1, HSV-2, VV Active nih.gov

Antiprotozoal Activities (e.g., Antimalarial, Antileishmanial, Antitrypanosomal)

There is a lack of specific published research on the antiprotozoal activities of this compound derivatives. General studies have noted that the indole scaffold can be found in molecules with antimalarial and antileishmanial properties, but these are not specific to the fluorinated carbonitrile derivatives of interest. researchgate.net

Central Nervous System and Antineurodegenerative Effects (e.g., 5-HT6R Antagonism, MAO-B Inhibition)

No studies were identified that specifically evaluate derivatives of this compound for 5-HT6R antagonism or MAO-B inhibition.

However, research into related indole structures highlights the potential for CNS activity. For example, a series of N1-azinylsulfonyl-1H-indole derivatives were designed as potent 5-HT6 receptor antagonists with procognitive and antidepressant-like properties. nih.gov These compounds, however, lack the 5-fluoro and 7-carbonitrile substitutions.

In the context of MAO-B inhibition, which is a target for Parkinson's disease, indole-5,6-dicarbonitrile derivatives have been identified as potent, reversible, and competitive inhibitors of both MAO-A and MAO-B. nih.gov Another study identified N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide as a promising and selective MAO-B inhibitor. nih.gov These examples underscore the potential of the indole-carbonitrile scaffold in neuropharmacology, although direct evidence for the this compound core is currently missing.

Anticancer and Antiproliferative Properties (e.g., Tubulin Targeting, Kinase Inhibition)

The anticancer potential of fluorinated indoles and indole carbonitriles has been explored, suggesting that derivatives of this compound could be promising candidates for investigation.

Research on indole-3-carbonitriles led to the development of novel inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases and cancer. researchgate.netnih.gov By modifying a fragment template of 7-chloro-1H-indole-3-carbonitrile, researchers identified inhibitors with double-digit nanomolar potency. researchgate.netnih.gov This highlights the utility of the indole carbonitrile scaffold in kinase inhibition.

Additionally, various fluorinated indole derivatives have been studied for their anticancer effects.

5-Fluoro-2-oxindole derivatives have been designed as sunitinib (B231) analogues, with one compound showing high growth inhibition (GI > 70%) against eight types of cancer, including breast, lung, and ovarian cancer cell lines. researchgate.net

A series of indole based arylsulfonylhydrazides , including a derivative with a p-fluorophenyl substituent, showed significant toxicity toward breast cancer cells (MCF-7 and MDA-MB-468) while being non-toxic to noncancerous cells. semanticscholar.org

The azaindole framework, a bioisostere of indole, is present in numerous kinase inhibitors. nih.govmdpi.com For instance, orally active 7-azaindole (B17877) inhibitors of Cdc7 have been designed starting from 5-fluoro-7-azaindole. nih.gov

Table 2: Anticancer Activity of Selected Related Indole Derivatives Note: These are not derivatives of this compound.

Compound Class/Derivative Target/Cell Line Activity (IC₅₀/GI₅₀) Reference
Indole-3-carbonitrile derivatives DYRK1A Kinase Nanomolar inhibition researchgate.netnih.gov
5-Fluoro-2-oxindole derivative (3g) Breast Cancer (T-47D) GI = 96.17% researchgate.net
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) Breast Cancer (MCF-7) IC₅₀ = 13.2 µM semanticscholar.org

Anti-inflammatory and Immunomodulatory Effects

Specific studies on the anti-inflammatory or immunomodulatory effects of this compound derivatives were not found. Research on other fluorinated indole analogues has been conducted. For example, 5-fluoro-2-oxindole has been shown to inhibit plasticity, oxidative, and inflammatory responses associated with peripheral inflammation and potentiates the antinociceptive effects of morphine. nih.govmdpi.com In a model of inflammatory pain, it inhibited the allodynia and hyperalgesia induced by complete Freund's adjuvant (CFA). nih.gov

Furthermore, various indole derivatives have been investigated for anti-inflammatory properties, often targeting pro-inflammatory cytokines like NO, IL-6, and TNF-α. nih.gov However, these studies did not involve the specific this compound scaffold.

Investigation of Molecular Mechanisms of Action

A thorough investigation into the molecular interactions of this compound derivatives is hampered by the lack of specific studies.

Interactions with Cellular Pathways and Processes (e.g., Cell Cycle Perturbation, DNA Interaction)

Information regarding the interaction of this compound derivatives with cellular pathways and processes is not available in the current body of scientific literature. While some indole derivatives are known to influence cell cycle progression and interact with DNA, specific data for the this compound core is absent.

Structure-Activity Relationship (SAR) Studies of the this compound Core

The absence of a series of synthesized and tested analogs of this compound makes a formal structure-activity relationship (SAR) analysis impossible.

Influence of Substituent Modifications on Potency and Selectivity

Without a dataset of compounds with varied substituents on the this compound core and their corresponding biological activities, the influence of such modifications on potency and selectivity cannot be determined.

Analysis of Positional Isomer Effects on Biological Activity

An analysis of the effects of positional isomerism on the biological activity of the this compound core is not feasible due to the lack of comparative studies on isomers of this compound.

Contribution of the Nitrile Group to Ligand-Target Interactions

The nitrile group, though often considered a simple bioisostere for other functional groups, plays a multifaceted role in modulating the pharmacological profile of the this compound scaffold. Its contribution extends beyond mere steric and electronic mimicry to encompass specific, high-energy interactions with biological targets.

In the context of enzyme inhibition, the nitrile group can be a key pharmacophoric element. For instance, in studies of indole-5,6-dicarbonitrile derivatives as monoamine oxidase (MAO) inhibitors, the nitrile groups were found to be critical for achieving high-potency inhibition. nih.gov While not the exact 7-carbonitrile isomer, these findings suggest that the nitrile functionality can occupy specific regions within the enzyme's active site, contributing significantly to binding affinity. The inhibitory concentrations for a selection of these related dicarbonitrile derivatives are highlighted in Table 1.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of Indole-5,6-dicarbonitrile Derivatives

This table presents data for related indole-5,6-dicarbonitrile compounds to illustrate the potential role of the nitrile group in enzyme inhibition.

Compound ID Target IC₅₀ (µM)
Derivative A MAO-A 0.006
Derivative B MAO-B 0.058

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from studies on indole-5,6-dicarbonitrile derivatives. nih.gov

Impact of the Fluorine Atom on SAR and Binding Affinity Enhancement

The introduction of a fluorine atom at the 5-position of the indole ring is a strategic modification that can profoundly influence the structure-activity relationship (SAR) and enhance binding affinity. Fluorine's unique properties, including its small size, high electronegativity, and ability to form favorable orthogonal multipolar interactions, are leveraged to improve drug-like characteristics. uni-rostock.de

The substitution of a hydrogen atom with fluorine can lead to a significant increase in binding affinity. This is often attributed to the fluorine atom's ability to engage in favorable interactions with the protein target, such as forming hydrogen bonds with backbone amides or participating in electrostatic interactions. For example, in a series of fluorinated indole derivatives targeting HIV-1, the 4-fluoroindole analogue was found to be approximately 50-fold more potent as an inhibitor than its non-fluorinated counterpart. uni-rostock.de

Moreover, fluorination can block sites of metabolic attack, thereby increasing the metabolic stability and bioavailability of the compound. This was observed in a study of 7-substituted carboxamides of 4-fluoroindole, where the fluorinated derivatives demonstrated improved in vitro stability in human liver microsomes. uni-rostock.de The antiviral potency of some of these related fluorinated indole derivatives is presented in Table 2.

Table 2: Antiviral Activity of 4-Fluoroindole Derivatives against HIV-1

This table showcases data for related 4-fluoroindole compounds to exemplify the impact of fluorine on biological activity.

Compound ID Target EC₅₀ (nM)
4-Fluoroindole-amide 1 HIV-1 0.29
4-Fluoroindole-sulfonamide 2 HIV-1 0.52

EC₅₀ values represent the concentration of the compound that provides 50% of the maximum antiviral effect. Data sourced from studies on 4-fluoroindole derivatives. uni-rostock.de

In Vitro and In Vivo Preclinical Evaluation Paradigms

The preclinical assessment of this compound derivatives involves a tiered approach, beginning with in vitro assays to determine efficacy and selectivity, followed by in vivo studies in animal models to evaluate efficacy and pharmacokinetic properties.

Cell-based assays are fundamental in the initial screening of this compound derivatives. These assays provide crucial information on the compound's ability to exert a biological effect in a cellular context. For anticancer drug discovery, a common approach is to screen compounds against a panel of human cancer cell lines to determine their antiproliferative activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation. The results are typically expressed as the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% of maximal inhibition) value. For example, in a study of 5-chloro-indole-2-carboxylate derivatives, which are structurally related to the compounds of interest, significant antiproliferative activity was observed against various cancer cell lines, with GI₅₀ values in the nanomolar range. nih.gov A representative dataset is shown in Table 3.

Table 3: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives

This table presents data for related 5-chloro-indole compounds to illustrate the use of cell-based assays for determining antiproliferative effects.

Compound ID Cell Line GI₅₀ (nM)
Indole-ester 1 MCF-7 (Breast Cancer) 32
Indole-ester 2 A549 (Lung Cancer) 45

GI₅₀ values represent the concentration of the compound that causes 50% inhibition of cell growth. Data sourced from studies on 5-chloro-indole-2-carboxylate derivatives. nih.gov

To elucidate the mechanism of action, enzyme assays are employed to determine if the this compound derivatives directly interact with and inhibit specific enzymes. These assays are crucial for confirming the molecular target and for quantifying the potency of inhibition.

For kinase inhibitors, a common approach is to use in vitro kinase activity assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The potency is typically reported as an IC₅₀ or Ki (inhibition constant) value. For instance, a study on substituted indolo[2,3-c]quinolin-6-ones, which share a core indole structure, identified potent inhibitors of Haspin kinase with IC₅₀ values in the low nanomolar range. bldpharm.com Table 4 provides an example of such data.

Table 4: Kinase Inhibitory Activity of Indolo[2,3-c]quinolin-6-one Derivatives

This table includes data for related indoloquinolinone compounds to demonstrate the evaluation of enzyme inhibitory activity.

Compound ID Target Kinase IC₅₀ (nM)
Indoloquinolinone 1 Haspin 1
Indoloquinolinone 2 Haspin 2

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase's activity. Data sourced from studies on indolo[2,3-c]quinolin-6-one derivatives. bldpharm.com

Promising candidates from in vitro studies are advanced to in vivo evaluation in animal models to assess their efficacy and pharmacokinetic properties in a whole organism. For anticancer drug development, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of new compounds.

In these studies, tumor-bearing animals are treated with the test compound, and tumor growth is monitored over time. Efficacy is often measured as tumor growth inhibition (TGI). For example, in a study of an indole derivative as a chemoprotective agent, a rodent model was used to investigate its effects against cisplatin-induced organ damage. bldpharm.com

Pharmacokinetic studies are also conducted in animals, typically rats or mice, to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. Key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t₁/₂), and area under the plasma concentration-time curve (AUC) are determined. A study on fluorinated indole derivatives in rats provided insights into their pharmacokinetic profiles, which is essential for predicting human pharmacokinetics and designing appropriate dosing regimens.

Computational Chemistry and Molecular Modeling for Research and Design

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

Prediction of Binding Modes and Affinity Landscapes

In the absence of direct docking studies on 5-fluoro-1H-indole-7-carbonitrile, we can infer potential binding behaviors from research on similar molecules. For instance, molecular docking studies on streptochlorin (B611036) derivatives, which contain an indole (B1671886) and a nitrile group, have been performed to understand their antifungal activity. mdpi.comnih.gov These studies, which utilized software like Autodock 4.2, involved preparing the protein by adding hydrogen atoms and calculating charges, while the ligand's structure was optimized to find the most stable conformation. mdpi.comnih.gov The docking process then generated multiple binding poses, with the best mode selected based on the minimum docking energy. nih.gov

Similarly, docking analyses of indole derivatives with a cyanide group have been conducted to investigate their potential as inhibitors of the Hepatitis C NS5B polymerase enzyme. researchgate.net These simulations help in visualizing how the indole scaffold and the nitrile functionality could be accommodated within the active site of a target protein. researchgate.net For this compound, it can be hypothesized that the indole ring would engage in hydrophobic interactions, while the fluorine atom could modulate the electronic properties and potentially form specific interactions. The nitrile group, being a hydrogen bond acceptor, could form crucial hydrogen bonds with amino acid residues in a protein's active site. nih.gov

Identification of Crucial Amino Acid Residues for Interactions

The analysis of docking results for analogous compounds reveals key amino acid interactions that could be relevant for this compound. In a study of streptochlorin derivatives, the nitrile group was found to form a hydrogen bond with the residue Met338, and the indole N-H formed hydrogen bonds with Thr247 and Thr252 in the Leucyl-tRNA Synthetase (tLeuRS) active site. nih.gov The indole ring itself participated in hydrophobic interactions with several residues, including Arg249, Val340, and His343. nih.gov

Another investigation on indole derivatives targeting the NS5B polymerase showed that the indole ring could form van der Waals interactions with residues like ARG 200 and MET 414, and a hydrogen bond was observed between the indole's amino group and MET 414. researchgate.net These findings suggest that for this compound, amino acids with the potential for hydrogen bonding (e.g., serine, threonine, asparagine, glutamine) and those with aromatic or aliphatic side chains (e.g., phenylalanine, tyrosine, leucine, valine) would likely be critical for its binding to a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are pivotal in predicting the activity of new compounds and in understanding the structural features that influence their potency.

Development of Predictive Models for Biological Activity

While no specific QSAR models for this compound have been reported, studies on related fluorinated indole derivatives offer valuable insights. For example, 3-D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for a series of indole derivatives targeting the serotonin (B10506) transporter. nih.gov In such studies, a dataset of compounds is typically divided into a training set to build the model and a test set to validate its predictive power. nih.gov

The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov For the aforementioned study, the CoMFA and CoMSIA models yielded q² values of 0.625 and 0.523, and r² values of 0.967 and 0.959, respectively, indicating robust and predictive models. nih.gov This approach could be hypothetically applied to a series of this compound analogs to develop a predictive model for a specific biological activity.

Identification of Physicochemical and Structural Descriptors Influencing Activity

QSAR studies are instrumental in identifying the key molecular descriptors that govern the biological activity of a series of compounds. These descriptors can be steric, electrostatic, hydrophobic, or hydrogen bonding in nature. In the 3-D-QSAR study of fluorinated indole derivatives, the presence of a fluorine atom at the C-5 position of the indole ring was shown to significantly influence the binding mode and potency. nih.gov The fluorinated derivatives were generally more potent than their non-fluorinated counterparts, highlighting the importance of this substitution. nih.gov

This underscores that for this compound, the fluorine atom at the 5-position and the nitrile group at the 7-position are expected to be critical descriptors of its activity. The electron-withdrawing nature of both the fluorine and nitrile groups would significantly impact the electronic distribution of the indole ring system, thereby influencing its interactions with biological targets.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide insights into molecular geometry, charge distribution, and spectroscopic properties.

While specific quantum chemical calculations for this compound are not documented, studies on indole and azaindoles provide a basis for what could be expected. mdpi.com Such calculations typically start with geometry optimization of the molecule. mdpi.com Subsequently, various electronic properties can be computed.

For this compound, quantum chemical calculations could elucidate the impact of the fluoro and cyano substituents on the aromaticity and reactivity of the indole ring. The calculations could predict the molecule's dipole moment, electrostatic potential map, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is valuable for understanding its reactivity and potential intermolecular interactions. Furthermore, the presence of the fluorine atom makes it a candidate for ¹⁹F NMR studies, and quantum chemical calculations could help in interpreting the experimental chemical shifts. diva-portal.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a mainstay in computational chemistry for predicting the properties of molecules. By calculating the electron density, DFT can determine the optimized molecular geometry, vibrational frequencies, and a host of electronic properties. tandfonline.com

For this compound, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would begin by optimizing the molecule's geometry to find its lowest energy conformation. researchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT calculations are critical for understanding the molecule's reactivity. A key output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue). For this indole derivative, the nitrogen atom of the nitrile group and the fluorine atom would be expected to be regions of negative potential, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atom on the indole nitrogen would show a positive potential, marking it as a potential hydrogen bond donor site. researchgate.nettandfonline.com

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical yet realistic data based on DFT studies of similar indole structures. Actual values would require a specific calculation.

ParameterTypePredicted Value
C7-C8 (Nitrile)Bond Length~1.16 Å
C5-FBond Length~1.37 Å
N1-HBond Length~1.01 Å
C4-C5-C6Bond Angle~120.5°
C6-C7-C8 (Nitrile)Bond Angle~178.9°
F-C5-C4-N1Dihedral Angle~180.0°

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.ukyoutube.com The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are fundamental predictors of a molecule's reactivity and stability.

The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital.

For this compound, DFT calculations would provide the energies of the HOMO and LUMO. The electron-withdrawing nature of the fluorine and nitrile groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole, potentially influencing its reactivity profile. From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify chemical reactivity and stability. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors These values are hypothetical, calculated from representative HOMO and LUMO energies to illustrate the principles of FMO analysis.

ParameterFormulaIllustrative ValueInterpretation
EHOMO--6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO--1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO4.7 eVIndicates chemical reactivity and stability; a smaller gap suggests higher reactivity.
Ionization Potential (I)-EHOMO6.5 eVEnergy required to remove an electron.
Electron Affinity (A)-ELUMO1.8 eVEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 24.15 eVTendency to attract electrons.
Chemical Hardness (η)(I - A) / 22.35 eVResistance to change in electron configuration.
Electrophilicity Index (ω)χ² / (2η)3.67 eVA measure of the electrophilic power of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. easychair.org This technique is invaluable for understanding how a molecule like this compound behaves in a dynamic environment, such as when interacting with a biological target like a protein enzyme. nih.govnih.gov

An MD simulation would model the indole derivative and its target (e.g., a protein in a water-filled box) and solve Newton's equations of motion for the system. This provides a trajectory that reveals how the molecule's conformation changes and how it interacts with its surroundings. mdpi.com

When studying a potential drug candidate, MD simulations can assess the stability of the ligand-protein complex. Key metrics such as the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding pocket are monitored. A stable, low RMSD value over the course of the simulation (e.g., 100 nanoseconds or more) suggests a stable binding mode. nih.gov

Furthermore, MD simulations can elucidate the specific interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, one could simulate its interaction with a target protein and analyze the frequency and duration of hydrogen bonds between the indole N-H or the nitrile nitrogen and residues in the binding pocket. nih.govmdpi.com Advanced calculations based on MD trajectories, like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, can estimate the binding free energy, providing a quantitative measure of binding affinity. rsc.orgresearchgate.net

Table 3: Typical Analysis from a Molecular Dynamics Simulation of a Ligand-Protein Complex This table outlines the type of results obtained from an MD simulation to analyze the binding of a ligand like this compound to a protein target.

Analysis TypeMetricIllustrative FindingSignificance
Complex Stability RMSD of LigandAverage of 1.5 Å after equilibrationIndicates the ligand remains stably bound in the active site.
Protein Flexibility RMSF per ResidueHigh fluctuations in loop regions, low in active siteShows which parts of the protein are flexible and which are rigid upon ligand binding.
Binding Interactions Hydrogen Bond OccupancyN-H···Asp121 (85%); C≡N···Arg55 (60%)Identifies key, stable hydrogen bonds that anchor the ligand.
Binding Affinity MM-GBSA Free Energy-45.5 kcal/molProvides a quantitative estimate of the binding strength.
Conformational Analysis Dihedral Angle DistributionShows preference for a planar conformationReveals the dominant conformation of the ligand within the binding pocket.

Applications in Medicinal Chemistry and Drug Discovery

Lead Compound Identification and Optimization Strategies

The process of discovering and refining new drug candidates often involves sophisticated chemical strategies. The 5-fluoro-1H-indole-7-carbonitrile moiety has proven to be a valuable component in these endeavors, lending itself to techniques like scaffold hopping and rational drug design.

Scaffold Hopping and Bioisosteric Replacements Incorporating Fluorinated Indoles

Scaffold hopping is a powerful technique in drug discovery that involves replacing the central core of a known active compound with a structurally different moiety to identify new chemical classes with similar or improved biological activity. nih.gov This approach is crucial for developing novel intellectual property and overcoming limitations of existing drug series. nih.govrsc.org Indole (B1671886) scaffolds have been a frequent starting point for such explorations. For instance, researchers have successfully "hopped" from an indole core to an indazole framework to develop dual inhibitors of anti-apoptotic proteins MCL-1 and BCL-2, which are implicated in cancer. nih.govrsc.org

The introduction of fluorine into the indole ring is a key bioisosteric replacement strategy. u-tokyo.ac.jp Fluorine's high electronegativity and relatively small size allow it to mimic hydrogen while altering the electronic properties of the molecule, which can lead to enhanced binding affinity and metabolic stability. u-tokyo.ac.jpsci-hub.se The C-F bond is highly polarized and more stable than a C-H bond, making fluorinated compounds potentially more robust in biological systems. sci-hub.se This strategic substitution can significantly impact a compound's potency and selectivity. nih.gov

Rational Design of Targeted Therapeutics Utilizing the Indole Carbonitrile Moiety

Rational drug design relies on a deep understanding of the three-dimensional structure of the biological target to design molecules that will bind to it with high affinity and specificity. youtube.com The indole-2-carboxylic acid scaffold, for example, has been a successful starting point for designing MCL-1 inhibitors, where the carboxylic acid forms a critical interaction with an arginine residue in the protein's binding site. nih.gov

The indole carbonitrile moiety itself offers several advantages in rational design. The nitrile group can act as a hydrogen bond acceptor and its linear geometry can be exploited to probe specific interactions within a binding pocket. The design of novel indole-2-carboxamides as antitubercular agents has demonstrated the utility of rationally modifying the indole ring with various substituents to improve activity. nih.gov Similarly, the development of HIV-1 integrase inhibitors has benefited from the optimization of indole-2-carboxylic acid derivatives, where modifications to the indole nucleus led to compounds with marked inhibitory effects. rsc.org

Fluorinated Indole Carbonitriles in Specific Therapeutic Areas

The unique structural and electronic properties of fluorinated indole carbonitriles have made them valuable in the development of drugs for a range of diseases, from cancer to neurological disorders.

Development of Anti-Cancer Agents

The indole scaffold is a recurring motif in both natural and synthetic anti-cancer agents. nih.govnih.gov Its versatility has been harnessed to create compounds that target various mechanisms of cancer cell proliferation.

BTK Inhibitors: While specific examples directly linking this compound to Bruton's tyrosine kinase (BTK) inhibitors are not prevalent in the provided search results, the broader class of indole derivatives is significant in kinase inhibitor development. The electronic properties imparted by the fluorine and nitrile groups make this scaffold a promising candidate for designing selective kinase inhibitors.

Antitubulin Agents: Several indole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them effective anti-cancer agents. nih.govnih.gov The introduction of a ketone structure between the indole nucleus and a trimethoxyphenyl (TMP) skeleton, for example, led to the highly potent antitubulin agent BPR0L075. nih.gov While direct use of this compound in this context is not explicitly detailed, the core indole structure is fundamental to this class of drugs.

Modulators of Serotonin (B10506) Receptors

The serotonergic system is involved in a wide range of physiological and psychological processes, and its receptors are important drug targets. nih.gov

5-HT6R: The 5-HT6 receptor is a promising target for treating cognitive deficits and depression. nih.gov N-arylsulfonylindole derivatives have been designed as potent 5-HT6 receptor antagonists. nih.gov Studies have shown that substitution at the C-5 position of the indole ring can influence ligand affinity. For instance, a 5-fluoro derivative showed a notable affinity for the 5-HT6 receptor. nih.gov

5-HT7R: The 5-HT7 receptor is implicated in neurodevelopmental and neuropsychiatric disorders. nih.gov While the provided information does not specifically mention this compound, the general class of indole derivatives is actively being investigated for the development of ligands for this receptor. nih.gov

G-Protein Coupled Receptor (GPCR) Ligand Development

GPCRs are a large family of receptors that are the targets of a significant portion of modern medicines. nih.gov

GPR17: GPR17 is an orphan receptor that has been identified as a potential target for glioblastoma and inflammatory diseases. acs.orgnih.gov Indole derivatives, such as the agonist 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), have been reported to activate GPR17. acs.orgresearchgate.net The potency of these indole derivatives can be improved by introducing different substituents at various positions on the indole moiety. acs.org

GPR44: Also known as the prostaglandin (B15479496) D2 receptor 2 (DP2), GPR44 is involved in inflammatory responses. mdpi.com Researchers have designed selective antagonists of GPR44 based on a common indole acetic acid structure, specifically a (5-fluoro-2-methyl-1H-indolyl-3-yl)acetic acid core. nih.govmdpi.com This highlights the importance of the fluorinated indole scaffold in developing ligands for this receptor.

Patent Landscape and Emerging Therapeutic Potential of Indole Carbonitriles

While specific patents for this compound are not prevalent in publicly accessible databases, the broader class of fluorinated indole carbonitriles and related indole derivatives is the subject of intense investigation and intellectual property protection. nih.govcreative-biolabs.com Analysis of recent patent literature reveals a focus on several key therapeutic areas, highlighting the potential of this chemical class to address significant unmet medical needs.

Recent patent filings demonstrate the pharmaceutical industry's interest in fluorinated and/or carbonitrile-substituted indoles for a range of diseases. These compounds are frequently explored as modulators of receptors and enzymes implicated in neurological and infectious diseases.

For instance, patent application WO2023114472A1, assigned to the University of North Carolina at Chapel Hill, discloses a series of heterocyclic compounds, including fluorinated indoles like 3-(azetidin-3-yl)-7-fluoro-1H-indole, that act as Gq-biased agonists of the 5-HT2A serotonin receptor. google.com Another application, WO2018015558A1, describes imidazolyl-substituted indole derivatives, including 4-fluoro-1H-indole-5-carbonitrile, that bind to the 5-HT7 serotonin receptor. google.com Furthermore, a comprehensive review highlights the patenting of N-cyclobutyl 5-fluoroindole-3-carbonitrile derivatives which have shown potent activity against the Hepatitis C Virus (HCV) by targeting the NS4B protein. rsc.org

The intellectual property surrounding indole carbonitriles points to their significant potential in treating complex diseases. Key therapeutic claims often revolve around their ability to modulate central nervous system (CNS) targets and inhibit viral replication.

The primary therapeutic claims for these patented compounds include:

Neuropsychiatric and Neurological Disorders: Compounds are being developed for conditions such as psychosis, depression, dementia, Alzheimer's disease, Rett syndrome, and Fragile X syndrome. google.comgoogle.comgoogle.com The mechanism often involves the modulation of serotonin receptors like 5-HT2A and 5-HT7. google.comgoogle.com

Antiviral Activity: A significant body of research and patenting activity focuses on indole carbonitriles as antiviral agents. Specifically, derivatives of 4-fluoro- (B1141089) and 5-fluoroindole-3-carbonitrile have been identified as potent inhibitors of the Hepatitis C Virus (HCV). rsc.org

Pain and Inflammation: Indole derivatives are also explored for their analgesic and anti-inflammatory properties, often through the modulation of cannabinoid receptors (CB2). google.com

Metabolic Diseases: Some indole-pyridine carbonitriles have been investigated for their potential as antidiabetic agents through the inhibition of α-glucosidase and α-amylase enzymes.

The following interactive table summarizes representative patents and their therapeutic claims for indole carbonitrile derivatives.

Patent/ReferenceCompound ClassKey Intellectual Property Holder(s)Therapeutic Claim/Target
WO2023114472A1Fluorinated IndolesUniversity of North Carolina at Chapel Hill5-HT2A biased agonists for psychiatric disorders (e.g., psychosis, depression). google.com
WO2018015558A1Fluoro-indole CarbonitrilesNot specified in abstract5-HT7 serotonin receptor binders for neuropsychiatric disorders, pain, dementia. google.com
Cihan-Üstündağ et al. (Review)N-cyclobutyl 5-fluoroindole-3-carbonitrilesVarious (research entities)Hepatitis C Virus (HCV) NS4B inhibitors. rsc.org
WO2006069196A13-Cycloalkylcarbonyl IndolesAbbott LaboratoriesCannabinoid Receptor (CB2) modulators for pain and inflammation. google.com

Intersections with Material Science Applications (e.g., Organic Semiconductors, Light-Emitting Diodes)

Beyond medicinal chemistry, the unique electronic properties of the indole nucleus, enhanced by fluorination, position these compounds as promising candidates for applications in material science. researchgate.net While direct applications of this compound in this field are not yet widely documented, the properties of related compounds suggest significant potential.

Indole derivatives are increasingly being investigated for their use in functional materials, particularly for organic light-emitting diodes (OLEDs). researchgate.net The indole scaffold can be tailored to create materials with specific electronic and photophysical properties. The introduction of a fluorine atom, as seen in the related compound 5-fluoroindole (B109304), can lead to the formation of polymers with useful conductivity and blue light-emitting fluorescent properties. ossila.com Such fluorinated polyindoles are synthesized via electrochemical polymerization and are studied for their potential in OLEDs and other organic electronic devices. ossila.comuniss.it

Recent research into complex indole-containing frameworks has shown their promise for optoelectronic applications. For example, spirocyclic compounds derived from indolecarbaldehydes exhibit tunable fluorescence and twisted molecular conformations that can suppress tight molecular packing, a desirable feature for improving the performance of OLED materials. acs.org The combination of a fluorine atom and a cyano group in this compound could offer a unique blend of electron-withdrawing properties and altered molecular orbital energies, potentially leading to novel semiconducting or light-emitting materials. The synthesis of triindole-based materials has also been shown to yield highly ordered columnar structures with high charge carrier mobilities, making them suitable for organic field-effect transistors (OFETs). researchgate.net This highlights the versatility of the indole core in creating functional organic materials.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

The development of new and efficient synthetic routes is paramount to unlocking the full potential of 5-fluoro-1H-indole-7-carbonitrile and its derivatives. While methods like the Leimgruber-Batcho reaction are established for indole (B1671886) synthesis, future research will likely focus on more sustainable and diversity-oriented approaches. diva-portal.org This includes the exploration of novel catalytic systems, such as those employing copper or silver for decarboxylative reactions, and the use of palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents onto the indole core. diva-portal.orgmdpi.com The aim is to create libraries of diverse analogs with varied electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies.

Furthermore, multicomponent reactions and flow chemistry techniques are expected to play a significant role in the streamlined synthesis of complex indole derivatives. These modern synthetic strategies offer advantages in terms of efficiency, atom economy, and the ability to rapidly generate a multitude of compounds for high-throughput screening.

Elucidation of Undiscovered Biological Targets and Molecular Mechanisms

While indole-based compounds are known to interact with a range of biological targets, the specific molecular interactions of this compound remain largely uncharted territory. Future research will be directed towards identifying and validating its biological targets to understand its mechanism of action. This will involve a combination of in vitro and in vivo studies, including enzymatic assays, receptor binding studies, and cell-based functional assays. The unique properties conferred by the fluorine and cyano groups may lead to interactions with previously unexploited binding pockets on proteins.

Advanced proteomics and chemoproteomics techniques will be instrumental in identifying the protein partners of this compound within a cellular context. Understanding these interactions at a molecular level is a critical step in the journey towards developing novel therapeutic agents.

Integration of Advanced Computational Approaches for De Novo Design

Computational chemistry and molecular modeling are poised to revolutionize the design of new drug candidates based on the this compound scaffold. De novo design algorithms, powered by artificial intelligence and machine learning, can generate novel molecular structures with optimized binding affinities and pharmacokinetic properties for specific biological targets.

These computational tools can predict the binding modes and affinities of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation. This in silico approach significantly reduces the time and cost associated with traditional drug discovery pipelines. Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed molecules, further refining the selection process.

Development of Multi-Targeted Ligands Based on the Indole Carbonitrile Scaffold

The "one molecule, multiple targets" strategy, also known as the multi-target-directed ligand (MTDL) approach, is gaining traction in the treatment of complex multifactorial diseases like Alzheimer's. nih.govnih.gov The indole scaffold is a privileged structure in this regard, and this compound provides a versatile platform for the design of MTDLs. nih.gov

Future research will focus on the rational design and synthesis of hybrid molecules that combine the this compound core with other pharmacophores known to interact with different disease-related targets. nih.gov For instance, in the context of neurodegenerative diseases, this could involve creating ligands that simultaneously modulate targets such as cholinesterases, beta-amyloid aggregation, and neuroinflammation. nih.gov This approach holds the potential for more effective and holistic therapeutic interventions.

Synergistic Research with Other Emerging Technologies in Drug Discovery

The future of drug discovery lies in the convergence of multiple scientific disciplines and technologies. Research on this compound will benefit immensely from integration with emerging fields such as chemical biology, nanotechnology, and advanced analytical techniques.

For example, the use of this compound in chemical biology probes could help in visualizing and understanding complex biological processes. In materials science, its unique electronic properties could be harnessed for the development of novel organic electronic materials. Furthermore, advanced spectroscopic and imaging techniques will be crucial for characterizing the interactions of this compound and its derivatives at the molecular and cellular levels.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-fluoro-1H-indole-7-carbonitrile, and what are their critical optimization parameters?

  • Methodological Answer : A typical route involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, in analogous indole derivatives, 3-(2-azidoethyl)-5-fluoro-1H-indole was reacted with alkynes in PEG-400/DMF under CuI catalysis, followed by extraction with ethyl acetate and purification via flash chromatography (70:30 ethyl acetate/hexane) . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (0.1–0.5 equiv. CuI), and reaction time (12–24 hours). Purity is confirmed via TLC and HRMS .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for structural confirmation. For example, 5-fluoro-3-substituted indoles showed distinct ¹⁹F NMR shifts at δ −120 to −125 ppm, correlating with fluorine's electronic environment. TLC (Rf ~0.5 in ethyl acetate/hexane) and HRMS (mass accuracy <5 ppm) are used to verify purity .

Q. What safety precautions are essential when handling fluorinated indole derivatives like this compound?

  • Methodological Answer : Fluorinated indoles require inert atmosphere handling (N₂/Ar) to prevent hydrolysis. Use flame-resistant tools (e.g., PTFE-coated stir bars) and avoid contact with moisture. Personal protective equipment (nitrile gloves, goggles) is mandatory. Storage at −20°C in amber vials under desiccant is recommended .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL or ORTEP-3 software is used for refinement. For example, SHELXL’s dual-space algorithm resolves fluorine positional disorders, while ORTEP’s GUI visualizes thermal ellipsoids to assess anisotropic displacement parameters. High-resolution data (d-spacing <0.8 Å) minimizes Fourier map artifacts .

Q. What strategies address low yields in the cyanation step during this compound synthesis?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., hydrolysis of CN groups). Optimize using Pd-catalyzed cyanation (e.g., Pd₂(dba)₃/Xantphos) with Zn(CN)₂ as a cyanide source in DMF at 100°C. Alternatively, microwave-assisted synthesis (150°C, 30 min) improves reaction efficiency .

Q. How can discrepancies in ¹⁹F NMR spectra of fluorinated indoles be systematically analyzed?

  • Methodological Answer : Discrepancies may arise from solvent effects or paramagnetic impurities. Record spectra in deuterated DMSO or CDCl₃ with a relaxation agent (e.g., Cr(acac)₃). Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate assignments .

Q. What computational tools assist in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the C7 cyano group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at C3 .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the stability of fluorinated indole carbonitriles under basic conditions?

  • Methodological Answer : Contradictions may arise from varying pH or solvent systems. Conduct accelerated stability studies (40°C, 75% RH) in buffers (pH 7–12) with HPLC monitoring. For instance, This compound degrades above pH 10 via CN-group hydrolysis, necessitating neutral conditions (<pH 8.5) for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.